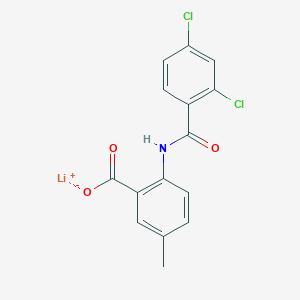![molecular formula C11H15Cl2N3O2 B15309111 methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)
methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core. This can be achieved through a base-mediated cyclization reaction.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the amino group with methyl propanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and differentiation. By inhibiting FGFR, the compound can disrupt signaling pathways involved in tumor growth and progression .
類似化合物との比較
Methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar biological activities.
Pyrrolo[1,2-a]pyrazines: Another class of compounds with a different ring fusion pattern but similar biological properties.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-pyrrolo[2,3-b]pyridine: A derivative with modifications that enhance its biological activity.
The uniqueness of methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride lies in its specific substitution pattern and its potent inhibitory activity against FGFR, making it a promising candidate for further research and development.
特性
分子式 |
C11H15Cl2N3O2 |
|---|---|
分子量 |
292.16 g/mol |
IUPAC名 |
methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10;;/h2-4,6,9H,5,12H2,1H3,(H,13,14);2*1H |
InChIキー |
NYZQJAQQDVPGKJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=N2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)


![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)
![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)






